N-butyl-N-benzyl-m-toluidine chemical structure and molecular weight
N-butyl-N-benzyl-m-toluidine chemical structure and molecular weight
An In-depth Technical Guide to N-butyl-N-benzyl-m-toluidine
Abstract: This document provides a comprehensive technical overview of N-butyl-N-benzyl-m-toluidine, a tertiary aromatic amine. It details the compound's core chemical identity, including its structure and molecular weight, and outlines key physicochemical properties. This guide delves into established synthetic routes, offering mechanistic insights into its formation. Furthermore, it provides a framework for the analytical characterization of the molecule, discussing expected spectroscopic signatures. This paper is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound for research and application purposes.
Chemical Identity and Core Properties
N-butyl-N-benzyl-m-toluidine is a substituted aromatic amine characterized by the presence of a butyl group, a benzyl group, and a m-tolyl group attached to a central nitrogen atom.
Chemical Structure and Nomenclature
The structural arrangement consists of a nitrogen atom bonded to a butyl chain, a benzyl group (a benzene ring attached to a methylene group), and a toluene ring where the nitrogen is attached at the meta-position (position 3) relative to the methyl group.
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IUPAC Name : N-benzyl-N-butyl-3-methylaniline
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Common Name : N-butyl-N-benzyl-m-toluidine
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Molecular Formula : C₁₈H₂₃N[1]
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Canonical SMILES : CCCCN(CC1=CC=CC=C1)C2=CC=CC(=C2)C
The structure contains three distinct substituents on the nitrogen atom, making it a tertiary amine. The presence of both aliphatic (butyl) and aromatic (benzyl, m-tolyl) moieties defines its chemical reactivity and physical properties.
Molecular Weight and Physicochemical Properties
The fundamental quantitative descriptors for N-butyl-N-benzyl-m-toluidine are summarized below. These values are crucial for stoichiometric calculations in synthesis, analytical standards preparation, and interpretation of mass spectrometry data.
| Property | Value | Source |
| Molecular Weight | 253.38 g/mol | [1] |
| Exact Mass | 253.18305 Da | Calculated |
| Appearance | Yellow to light brown liquid (Expected) | [2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ether, ethanol, acetone) and insoluble in water. | N/A |
Synthesis and Mechanistic Insights
The synthesis of N-butyl-N-benzyl-m-toluidine can be approached through the sequential N-alkylation of m-toluidine. This process involves the stepwise introduction of the benzyl and butyl groups onto the nitrogen atom. A common and logical pathway involves reductive amination followed by direct alkylation.
Synthetic Pathway: Two-Step Alkylation
A robust method for preparing tertiary amines of this type involves a two-step process to ensure selectivity and minimize the formation of quaternary ammonium salts.
Step 1: Synthesis of N-benzyl-m-toluidine via Reductive Amination
The initial step involves the reaction of m-toluidine with benzaldehyde to form a Schiff base (N-benzylidene-m-toluidine), which is then reduced in situ to the secondary amine, N-benzyl-m-toluidine. This method is well-documented and provides high yields.[3]
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Mechanism : The reaction begins with the nucleophilic attack of the primary amine (m-toluidine) on the carbonyl carbon of benzaldehyde, followed by dehydration to form the C=N double bond of the Schiff base. This intermediate is then reduced. Using a reducing agent like hydrogen with a Raney nickel catalyst is highly effective.[3] The key advantage of this approach is that it avoids over-alkylation, which can be a problem with direct alkylation using benzyl halides.
Step 2: N-butylation of N-benzyl-m-toluidine
The resulting secondary amine is then alkylated with a butylating agent, such as 1-bromobutane or butyl iodide, in the presence of a non-nucleophilic base.
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Mechanism : The secondary amine acts as a nucleophile, attacking the electrophilic carbon of the butyl halide in an Sₙ2 reaction. A base, such as sodium carbonate or triethylamine, is crucial to neutralize the hydrohalic acid (e.g., HBr) byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis of N-butyl-N-benzyl-m-toluidine
Disclaimer: This protocol is a representative procedure and should be adapted and performed by qualified personnel with appropriate safety measures.
Part A: Preparation of N-benzyl-m-toluidine [3]
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In a round-bottom flask, mix equimolar amounts of m-toluidine and benzaldehyde. An exothermic reaction will occur.
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Cool the mixture and dissolve it in a suitable solvent like ethanol or ether.[3]
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Add Raney nickel catalyst to the solution.
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Transfer the mixture to a high-pressure hydrogenation apparatus and introduce hydrogen gas (e.g., up to 1000 psi).[3]
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Shake the reaction vessel at room temperature until hydrogen uptake ceases (typically a short duration with an active catalyst).[3]
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Filter the catalyst carefully and remove the solvent under reduced pressure to yield crude N-benzyl-m-toluidine.
Part B: Butylation to Form the Final Product
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Dissolve the crude N-benzyl-m-toluidine in a polar aprotic solvent like acetonitrile.
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Add a slight excess (1.1 equivalents) of 1-bromobutane and two equivalents of a base (e.g., anhydrous K₂CO₃).
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Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent in vacuo.
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Purify the resulting crude N-butyl-N-benzyl-m-toluidine using column chromatography or vacuum distillation to obtain the final product.
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of N-butyl-N-benzyl-m-toluidine.
Analytical Characterization
Confirming the identity and purity of the synthesized N-butyl-N-benzyl-m-toluidine requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
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¹H NMR : The proton NMR spectrum will be complex but highly informative. Key expected signals include:
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A triplet corresponding to the terminal methyl group of the butyl chain (~0.9 ppm).
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Multiplets for the three methylene groups of the butyl chain (~1.3-3.3 ppm).
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A singlet for the benzylic methylene protons (-CH₂-Ph) (~4.4 ppm).
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A singlet for the methyl group on the tolyl ring (~2.3 ppm).
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A complex series of multiplets in the aromatic region (~6.5-7.5 ppm) corresponding to the protons on both the benzyl and m-tolyl rings.
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¹³C NMR : The carbon spectrum will confirm the presence of all 18 carbon atoms. Distinctive signals would include the aliphatic carbons of the butyl chain, the benzylic methylene carbon, the tolyl methyl carbon, and a series of signals in the aromatic region for the two different aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI-MS), the expected molecular ion peak [M+H]⁺ would be observed at m/z 254.19, corresponding to the protonated molecule (C₁₈H₂₄N⁺).
Infrared (IR) Spectroscopy
IR spectroscopy helps to confirm the presence of key functional groups and the absence of starting materials (e.g., N-H bonds).
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Absence of N-H stretch : The most critical observation would be the absence of any N-H stretching vibrations (typically seen around 3300-3500 cm⁻¹), confirming the tertiary nature of the amine.
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C-H stretches : Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and benzyl groups will appear just below 3000 cm⁻¹.
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Aromatic C=C stretches : Bands in the 1450-1600 cm⁻¹ region will confirm the presence of the aromatic rings.
Conclusion
N-butyl-N-benzyl-m-toluidine is a tertiary aromatic amine with a defined chemical structure and molecular weight of 253.38 g/mol .[1] Its synthesis is reliably achieved through a sequential, two-step alkylation of m-toluidine, a process that offers high control and yield. The structural identity and purity of the compound can be rigorously validated using a suite of standard analytical techniques, including NMR, MS, and IR spectroscopy. This guide provides the foundational technical knowledge required for the synthesis, handling, and analysis of this compound for advanced research and development applications.
References
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PubChem. N-Benzyl-N-ethyl-m-toluidine. National Center for Biotechnology Information. Available from: [Link]
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Organic Syntheses. m-Toluidine, N-benzyl-. Available from: [Link]
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SIELC Technologies. N-Benzyl-N-ethyl-m-toluidine. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of N-Benzyl-N-ethyl-m-toluidine. Available from: [Link]
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NCERT. Amines. National Council of Educational Research and Training. Available from: [Link]
